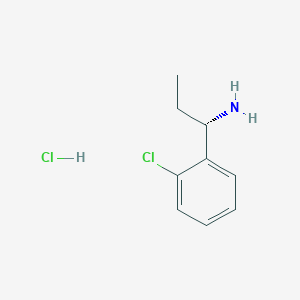

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride

Descripción general

Descripción

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride is a chiral amine compound with a specific stereochemistry. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chlorophenyl group attached to a propylamine chain, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chlorophenyl)propylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-chlorobenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 2-chlorobenzaldehyde with a suitable amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a propylamine structure with a chlorophenyl group, which influences its biological activity. The presence of the chlorine atom on the phenyl ring enhances the compound's lipophilicity and may affect its interaction with biological targets.

Neuropharmacology

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride has been investigated for its potential effects on neurotransmitter systems. Studies suggest that it may act as a selective inhibitor of certain neurotransmitter transporters, which could have implications for treating conditions such as depression and anxiety disorders.

Case Study:

A study demonstrated that this compound significantly reduced levels of anandamide in neuronal cells, indicating its role in modulating endocannabinoid signaling pathways. This modulation could provide insights into new therapeutic strategies for mood disorders .

Antidepressant Research

The compound has been explored as a candidate for antidepressant therapy due to its ability to influence serotonin and norepinephrine levels in the brain. Its structural similarities to known antidepressants suggest potential efficacy in enhancing mood and alleviating depressive symptoms.

Data Table: Antidepressant Activity Comparison

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reductive amination techniques. Researchers have also explored derivatives of this compound to enhance its pharmacological properties.

Synthesis Overview:

- Starting materials include commercially available amines and chlorinated phenols.

- Reaction conditions typically involve catalytic hydrogenation or reductive amination under controlled environments.

Potential Side Effects and Toxicity

While promising, the use of this compound is not without concerns regarding toxicity and side effects. Preliminary studies indicate that high doses may lead to adverse reactions similar to those observed with other amine-based compounds.

Safety Data:

- Toxicity studies are essential before clinical application.

- Long-term exposure effects are still under investigation.

Mecanismo De Acción

The mechanism of action of (1S)-1-(2-Chlorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of neurotransmitter levels and receptor activity. Detailed studies have shown that it can influence the central nervous system by altering the balance of neurotransmitters like dopamine and serotonin.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(2-Chlorophenyl)propylamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

2-Chlorophenethylamine: A structurally related compound with a different substitution pattern on the phenyl ring.

1-(2-Chlorophenyl)-2-propanamine: Another related compound with variations in the alkyl chain length and position of the amine group.

Uniqueness

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and development in medicinal chemistry and other scientific fields.

Actividad Biológica

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its chiral center, which influences its biological interactions. The synthesis typically involves:

- Starting Material : 2-chlorobenzaldehyde.

- Reductive Amination : This step combines 2-chlorobenzaldehyde with (S)-1-phenylethylamine using sodium cyanoborohydride as a reducing agent.

- Hydrochloride Formation : The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

This compound primarily acts on the central nervous system by modulating neurotransmitter levels, particularly dopamine and serotonin. This modulation can influence various neurological conditions, making it a candidate for further pharmacological studies.

Neuropharmacological Effects

Research has shown that this compound exhibits significant neuropharmacological effects:

- Dopaminergic Activity : It has been noted for its ability to enhance dopaminergic signaling, which is crucial in treating disorders like Parkinson's disease and schizophrenia.

- Serotonergic Modulation : The compound also interacts with serotonin receptors, potentially impacting mood and anxiety disorders .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have indicated activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism against pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Modulation : A study demonstrated that at specific concentrations, the compound significantly increased dopamine release in neuronal cultures, suggesting potential use in neurodegenerative disease models .

- Antimicrobial Activity Assessment : Another investigation evaluated its effectiveness against Chlamydia species, showing selective inhibition of bacterial growth without significant toxicity to human cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (1R)-1-(2-Chlorophenyl)propylamine | Reduced activity | Enantiomer with different pharmacodynamics |

| 2-Chlorophenethylamine | Moderate antimicrobial | Different substitution pattern |

| 1-(2-Chlorophenyl)-2-propanamine | Variable effects | Variation in alkyl chain length |

The unique stereochemistry of this compound contributes to its distinct biological profile compared to its enantiomer and structurally related compounds .

Propiedades

IUPAC Name |

(1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXIQCQWGYRDC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467968 | |

| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873893-94-8 | |

| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.